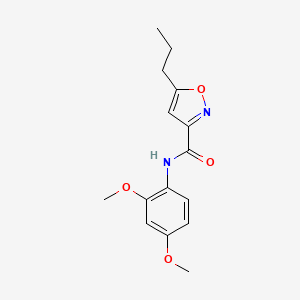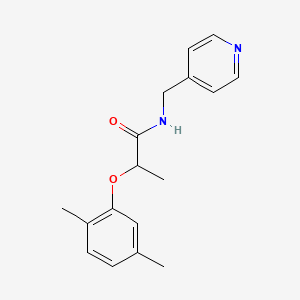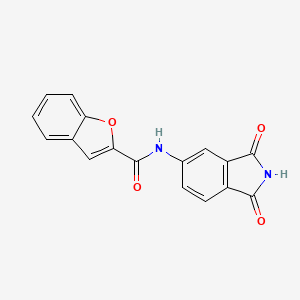![molecular formula C16H23N3O3 B4831965 N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4831965.png)
N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide
描述
N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide, also known as DETA/NO, is a chemical compound that is widely used in scientific research. This compound is a nitric oxide (NO) donor, which means that it can release NO in a controlled and regulated manner. NO is an important signaling molecule in the body, involved in a wide range of physiological processes. DETA/NO has been used in many studies to investigate the role of NO in various biological systems.
作用机制
N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO releases NO in a controlled manner, which allows researchers to study the effects of NO on biological systems. NO is a signaling molecule that can regulate a wide range of physiological processes, including vasodilation, inflammation, and neurotransmission. By releasing NO in a controlled manner, N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO allows researchers to investigate the specific effects of NO on different biological systems.
Biochemical and Physiological Effects:
N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO has been shown to have a wide range of biochemical and physiological effects. It can regulate vasodilation and blood flow, which can be important in cardiovascular function. N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO has also been shown to have anti-inflammatory effects and can regulate the immune response. In the brain, N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO has been shown to regulate neurotransmission and synaptic plasticity.
实验室实验的优点和局限性
One advantage of using N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO in lab experiments is that it allows researchers to study the effects of NO in a controlled and regulated manner. This can be important in understanding the specific role of NO in different biological systems. However, one limitation of using N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO is that it may not accurately reflect the effects of endogenous NO production in the body. Additionally, the effects of N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO may be influenced by factors such as pH and temperature, which can make it difficult to interpret results.
未来方向
There are many potential future directions for research involving N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO. One area of interest is in the role of NO in cancer. N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO has been shown to have anti-tumor effects in some studies, and further research could investigate the potential use of NO donors in cancer therapy. Additionally, more research is needed to understand the effects of NO on the immune system and inflammation. Finally, there is potential for using NO donors like N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
科学研究应用
N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO has been used in a wide range of scientific studies, including in vitro and in vivo experiments. It has been used to investigate the role of NO in cardiovascular function, inflammation, and cancer. N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO has also been used to study the effects of NO on neurotransmission and synaptic plasticity in the brain.
属性
IUPAC Name |
(E)-N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-3-18(4-2)13-5-12-17-16(20)11-8-14-6-9-15(10-7-14)19(21)22/h6-11H,3-5,12-13H2,1-2H3,(H,17,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRXEEOVDCTDNH-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B4831892.png)

![methyl [2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B4831904.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4831906.png)
![4-[4-(4-chlorophenoxy)butyl]morpholine](/img/structure/B4831913.png)

![6-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4831942.png)


![N-[2-(cinnamoylamino)-4-methylphenyl]-2-furamide](/img/structure/B4831977.png)
![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine](/img/structure/B4831980.png)

![dimethyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4831994.png)